molecular formula C10H8Cl2N6O B5736598 4-amino-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5736598
M. Wt: 299.11 g/mol
InChI Key: IFEOYIJHSPXSGY-SYZQJQIISA-N
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Description

4-amino-N’-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the amino group: This step involves the nitration of the oxadiazole ring followed by reduction to introduce the amino group.

    Schiff base formation: The final step involves the condensation of the amino group with 2,4-dichlorobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N’-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-[(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
  • 4-amino-N-[[5-(2,4-dimethyl-5-nitrophenyl)-2-furanyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

Uniqueness

The uniqueness of 4-amino-N’-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group, in particular, can enhance its bioactivity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

4-amino-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N6O/c11-6-2-1-5(7(12)3-6)4-15-16-9(13)8-10(14)18-19-17-8/h1-4H,(H2,13,16)(H2,14,18)/b15-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEOYIJHSPXSGY-SYZQJQIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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